molecular formula C14H15NO4S B2685428 6-[(Cyclopentylamino)sulfonyl]chromen-2-one CAS No. 942864-29-1

6-[(Cyclopentylamino)sulfonyl]chromen-2-one

Cat. No. B2685428
CAS RN: 942864-29-1
M. Wt: 293.34
InChI Key: RJQPDKYGWWUCPY-UHFFFAOYSA-N
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Description

The compound “6-[(Cyclopentylamino)sulfonyl]chromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Molecular Structure Analysis

The molecular structure of “6-[(Cyclopentylamino)sulfonyl]chromen-2-one” would likely involve a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .

Scientific Research Applications

Antioxidant Activity

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide: has been investigated for its antioxidant potential. In a study, coumarin–chalcone hybrid molecules derived from this compound demonstrated significant antioxidant activity, particularly compounds 5o and 5k. These molecules scavenged free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals, suggesting their potential in combating oxidative stress .

Photochromic and Thermochromic Properties

Novel coumarin derivatives, including 2-oxo-2H-chromenecarbaldehyde hydrazones, were prepared from this compound. These derivatives exhibited interesting photochromic and thermochromic properties. Such characteristics are valuable for applications in materials science, sensors, and optical devices .

Biomedical Research and Drug Discovery

Coumarin derivatives, including those based on the sulfonamide scaffold, have been explored for their diverse biological activities. These include anticancer, antibacterial, antifungal, antioxidant, and antiviral effects. Researchers have synthesized various coumarin sulfonamides to develop potential clinical drugs with high therapeutic potency .

Industrial Applications

Coumarin derivatives find applications beyond medicine. Their unique features make them useful in materials science, organic synthesis, and industrial processes. As one type of chromene, 2H-chromenes (including coumarins) are widely used in various industrial branches .

Mechanism of Action

properties

IUPAC Name

N-cyclopentyl-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-14-8-5-10-9-12(6-7-13(10)19-14)20(17,18)15-11-3-1-2-4-11/h5-9,11,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQPDKYGWWUCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide

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